molecular formula C15H16N2O5 B2813646 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid CAS No. 1242837-06-4

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid

Cat. No. B2813646
CAS RN: 1242837-06-4
M. Wt: 304.302
InChI Key: OUEQYNLJKVIGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.302. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for HMCA . The activation of this receptor plays a crucial role in lipid metabolism and has significant effects on obesity and hepatic steatosis .

Mode of Action

The compound interacts with its target, the GPR41 receptor, by binding to it with a higher affinity than HMCA . The activation of this receptor stimulates the lipid breakdown metabolic pathway .

Biochemical Pathways

The activation of the GPR41 receptor leads to the stimulation of the lipid breakdown metabolic pathway . This pathway plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis .

Pharmacokinetics

It is known that the compound is a metabolite produced by the gut microbiota through the transformation of 4-hydroxy-3-methoxycinnamic acid (hmca) . The bioavailability and bioaccessibility of the compound after ingestion, as well as the complex molecular mechanisms behind its substantial regulation of metabolic homeostasis, need further elucidation .

Result of Action

The activation of the GPR41 receptor by 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid leads to the stimulation of the lipid breakdown metabolic pathway . This results in anti-obesity effects and improvement of hepatic steatosis .

Action Environment

The action, efficacy, and stability of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of the compound . Other factors such as diet, lifestyle, and individual health status may also influence the compound’s action and efficacy.

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-10-9-13(18)16(8-7-14(19)20)15(21)17(10)11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEQYNLJKVIGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid

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